molecular formula C11H8BrNO B1291995 5-Bromo-2-phenoxypyridine CAS No. 59717-96-3

5-Bromo-2-phenoxypyridine

Cat. No. B1291995
CAS RN: 59717-96-3
M. Wt: 250.09 g/mol
InChI Key: ZHIHQFMWBOTCQR-UHFFFAOYSA-N
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Description

5-Bromo-2-phenoxypyridine is a brominated pyridine derivative that has garnered interest due to its potential applications in various fields of chemistry, including medicinal chemistry and materials science. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through several methods. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives, leading to the formation of 5-bromo-2,2'-bipyridines with high yields ranging from 70 to 90% . Another method includes the reductive symmetric coupling of 2,5-dibromopyridine, which yields 5,5'-dibromo-2,2'-bipyridine . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt has been reported as a straightforward synthesis route for 5-bromo-2,2'-bipyridines .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . The molecular geometry from X-ray crystallography was compared with density functional theory (DFT) calculations, showing good agreement .

Chemical Reactions Analysis

Brominated pyridines are key intermediates in the synthesis of more complex molecules. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry . The halogen dance reactions and subsequent trapping with electrophiles allow for the introduction of various functional groups into the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-phenoxypyridine derivatives are influenced by their molecular structure. Schiff bases containing the bromopyridine moiety often exhibit intramolecular hydrogen bonding, which can stabilize their molecular conformation . The presence of substituents on the pyridine ring can also affect the compound's solubility, melting point, and reactivity. For example, the introduction of methoxy groups can increase the electron density on the ring, potentially affecting its reactivity in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Metal-complexing Molecular Rods

5-Bromo-2-phenoxypyridine and its derivatives are used in the preparation of metal-complexing molecular rods. These compounds are synthesized through efficient processes such as Stille coupling, involving various brominated bipyridines and bipyrimidines. The reactions yield a range of compounds like 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine, demonstrating the versatility of 5-bromo-2-phenoxypyridine in forming complex structures (Schwab, Fleischer, & Michl, 2002).

Copper(II) and Oxido-vanadium(IV) Complexes

Research on copper(II) and oxido-vanadium(IV) complexes with bromo-substituted phenols, including 5-bromo-2-phenoxypyridine, reveals their potential for various applications. These complexes, characterized by their unique geometrical structures, have been studied for their thermal properties and crystal structures. Such studies enhance our understanding of the reactivity and potential use of these complexes in various fields (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Reactivity and Substitution Patterns

Investigations into the reactivity of bromine atoms in brominated pyridines, like 5-bromo-2-phenoxypyridine, have been conducted. These studies focus on the reactions and substitution patterns of bromine atoms under various conditions, providing insights into the chemical behavior and potential applications of these compounds (Hertog & Jonge, 1948).

Schiff Base Compounds and Antibacterial Activities

Schiff base compounds derived from bromo-substituted pyridines, such as 5-bromo-2-phenoxypyridine, have been synthesized and evaluated for their antibacterial activities. These studies contribute to the exploration of new antibacterial agents and the understanding of the role of bromo-substituted compounds in medicinal chemistry (Wang, Nong, Sht, & Qi, 2008).

Herbicidal Activities

Research has been conducted on the herbicidal activities of phenoxypyridines, including derivatives of 5-bromo-2-phenoxypyridine. These studies are significant for the development of new herbicides, exploring the relationship between the structure and herbicidal activity of these compounds (Fujikawa, Kondo, Yokomichi, Kimura, Haga, & Nishiyama, 1970).

Safety And Hazards

5-Bromo-2-phenoxypyridine is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Relevant Papers I found some papers related to 5-Bromo-2-phenoxypyridine. One paper discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses the incorporation of 5-bromo-2’-deoxyuridine into DNA and the proliferative behavior of cerebellar neuroblasts .

properties

IUPAC Name

5-bromo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIHQFMWBOTCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625083
Record name 5-Bromo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenoxypyridine

CAS RN

59717-96-3
Record name 5-Bromo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,5-dibromo pyridine (25 g, 106 mmol), phenol (10.5 g, 111 mmol), potassium tert-butoxide (12.5 g, 111 mmol) and dimethyl sulfoxide (250 mL) was stirred for 4 hours at 160° C. This mixture was cooled to room temperature, and partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried with anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=10:1) to obtain the title compound (18.7 g, 70%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

To a solution of phenol (1.97 g, 20.9 mmol) in N,N-dimethylformamide (100 mL) was added sodium hydride (1.00 g, 20.9 mmol) at 0° C., which was stirred for 5 minutes at 0° C. 2,5-Dibromopyridine (4.50 g, 19.0 mmol) was then added to this reaction solution at 0° C., and stirred for 40 minutes at room temperature. The reaction solution was then stirred for further 3 hours at 120° C. After allowing to room temperature, the reaction solution was partitioned into water and ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=6:1) to obtain the title compound (3.85 g, 81%).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zhu, BR Cameron, RT Skerlj - Journal of organometallic chemistry, 2003 - Elsevier
Direct cycloauration of 2-phenoxypyridines with different substituents at the 5-position of the pyridine ring was carried out in an CH 3 CN/H 2 O medium, leading to isolation of …
Number of citations: 6 www.sciencedirect.com
F Fontaine, A Héquet, AS Voisin-Chiret… - European Journal of …, 2015 - Elsevier
In response to the extensive use of antibiotics, bacteria have evolved numerous mechanisms of defense against antimicrobial agents. Among them, extrusion of the antimicrobial agents …
Number of citations: 49 www.sciencedirect.com
F Ran, Y Liu, S Yu, K Guo, W Tang, X Chen, G Zhao - Bioorganic Chemistry, 2020 - Elsevier
Ibrutinib (IBN), a first-in-class BTK-inhibitor, was approved by the FDA for the treatment of mantle cell lymphoma (MCL). Although IBN shows excellent performance as an anti-lymphoma …
Number of citations: 22 www.sciencedirect.com
HS Kang, EK Yum, J Heo - Journal of the Korean Chemical Society, 2021 - koreascience.kr
… 5-Bromo-2-phenoxypyridine (2c) 화합물은 페놀과 5-브로모-2-클로로 피리딘을 사용하여 연보라색 액체(수율 73%)를 얻었다. H NMR (400 MHz, CDCl3) δ 7.6 (s, 1H), 7.51 (m, 1H), 7.2 (m, …
Number of citations: 0 koreascience.kr

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